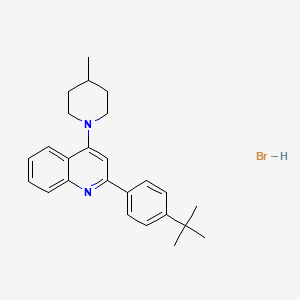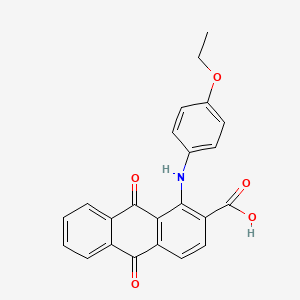
2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE is a chemical compound with the molecular formula C13H17N3O4 and a molecular weight of 279.298 g/mol . It is known for its unique structure, which includes a morpholine ring substituted with dimethyl groups and a nitrophenyl carbamoyl group. This compound is often used in research and industrial applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE typically involves the reaction of 2,6-dimethylmorpholine with 4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
科学研究应用
2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,6-DIMETHYL-4-(N-(4-METHYL-3-NITROPHENYL)CARBAMOYL)MORPHOLINE: Similar structure but with a methyl group instead of a hydrogen atom on the nitrophenyl ring.
2,6-DIMETHYL-4-(4-NITROPHENYL)MORPHOLINE: Lacks the carbamoyl group, making it less reactive in certain chemical reactions.
Uniqueness
2,6-DIMETHYL-4-(N-(4-NITROPHENYL)CARBAMOYL)MORPHOLINE is unique due to its combination of a morpholine ring with both dimethyl and nitrophenyl carbamoyl substitutions. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
属性
CAS 编号 |
6667-32-9 |
|---|---|
分子式 |
C13H17N3O4 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O4/c1-9-7-15(8-10(2)20-9)13(17)14-11-3-5-12(6-4-11)16(18)19/h3-6,9-10H,7-8H2,1-2H3,(H,14,17) |
InChI 键 |
MFOLKAPJNYBJFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





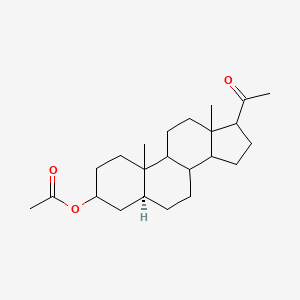
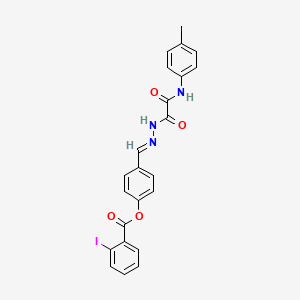

![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
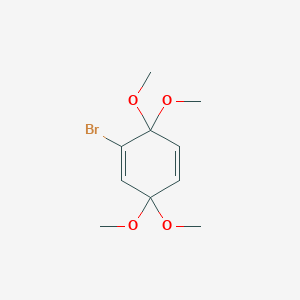
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)

